5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with bromine, methyl, and carboxamide groups
Preparation Methods
The synthesis of 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the bromine and methyl groups. The final step involves the formation of the carboxamide linkage with the piperidine and furan moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzofuran.
Scientific Research Applications
5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. The presence of the bromine and methyl groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Shares the bromine and carboxamide functionalities but differs in the core structure.
5-bromo-3-methylpyridine-2-carbonitrile: Contains the bromine and methyl groups but has a pyridine core instead of benzofuran. The uniqueness of 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and core structure, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27BrN2O3 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H27BrN2O3/c1-14-8-10-26(11-9-14)19(21-6-4-15(2)28-21)13-25-23(27)22-16(3)18-12-17(24)5-7-20(18)29-22/h4-7,12,14,19H,8-11,13H2,1-3H3,(H,25,27) |
InChI Key |
HJDBUCVYGQNSGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Br)C)C4=CC=C(O4)C |
Origin of Product |
United States |
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